molecular formula C13H20FN B1426405 Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine CAS No. 1179968-63-8

Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine

Cat. No.: B1426405
CAS No.: 1179968-63-8
M. Wt: 209.3 g/mol
InChI Key: LUGOXBLYAPBXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine is a secondary amine featuring a branched alkyl chain and a 4-fluorophenyl substituent. The compound’s molecular formula is C₁₃H₁₈FN (mol. weight: 207.29 g/mol), with a structure characterized by a fluorinated aromatic ring and a tertiary carbon center bearing ethyl and methyl groups . This structural motif is common in pharmaceutical intermediates, particularly in antihistamines and central nervous system (CNS) agents, where fluorine substitution enhances bioavailability and metabolic stability .

Properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-4-15-13(10(2)3)9-11-5-7-12(14)8-6-11/h5-8,10,13,15H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGOXBLYAPBXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=C(C=C1)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine typically involves the reaction of 4-fluorophenylacetonitrile with ethylmagnesium bromide, followed by reduction with lithium aluminum hydride. This method ensures the formation of the desired amine with high purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-ethyl-1-(4-fluorophenyl)-3-methyl-2-butanamine
  • Molecular Formula : C13H20FN
  • Molecular Weight : 209.31 g/mol
  • CAS Number : 56828357

The compound features a fluorophenyl group, which is known to enhance biological activity and selectivity in drug design.

Scientific Research Applications

  • Pharmacological Studies
    • Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems.
  • Synthesis of Derivatives
    • The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced pharmacological properties. For instance, modifications to the amine group can yield compounds with improved receptor binding affinities or altered metabolic profiles.
  • Biochemical Mechanisms
    • Research indicates that this compound may modulate specific enzyme activities, influencing metabolic pathways critical for drug metabolism and efficacy. Understanding these interactions is essential for optimizing drug formulations.
  • Neuropharmacology
    • Studies have shown that this compound can affect neurotransmitter release and uptake, making it a candidate for further investigation in treating depression or anxiety disorders.

Case Study 1: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that the compound acts as a partial agonist at specific serotonin receptor subtypes, suggesting potential applications in mood regulation therapies.

Case Study 2: Synthesis and Characterization

In a synthetic chemistry study, researchers synthesized this compound derivatives to evaluate their biological activity against cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects, highlighting the compound's versatility in drug development.

Mechanism of Action

The mechanism of action of Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group plays a crucial role in enhancing its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Features and Key Comparisons

Substituent Effects on Aromatic Rings

The 4-fluorophenyl group distinguishes this compound from analogs with non-halogenated or differently substituted aromatic rings. For example:

  • 3-(4-Ethylphenyl)-3-methylbutan-1-amine (CAS 1226175-88-7) replaces fluorine with an ethyl group, increasing lipophilicity (clogP ≈ 3.2 vs.
  • Astemizole (Hismanal®) incorporates a 4-fluorophenylmethyl group linked to a piperidine ring, demonstrating how fluorination enhances antihistaminic activity by optimizing π-π stacking interactions with histamine H₁ receptors .
Table 1: Substituent Comparison
Compound Aromatic Substituent logP Bioactivity
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine 4-Fluorophenyl 2.8 Intermediate (pharmaceutical)
3-(4-Ethylphenyl)-3-methylbutan-1-amine 4-Ethylphenyl 3.2 Unknown
Astemizole 4-Fluorophenylmethyl 5.1 Antihistaminic

Amine Branching and Stereochemical Considerations

The tertiary amine in this compound introduces steric hindrance, which may slow metabolic degradation compared to primary amines like 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride (). This branching contrasts with linear analogs such as Citalopram Hydrochloride Impurity G (CAS 1329745-98-3), which features a dimethylamino group on a propyl chain, enhancing CNS penetration .

Physicochemical Properties

  • Solubility : The hydrochloride salt form (mentioned in ) improves aqueous solubility, critical for oral bioavailability.
  • Stability: Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against oxidative metabolism, a key advantage over non-fluorinated analogs like 3-(4-ethylphenyl)-3-methylbutan-1-amine .

Pharmacological Activity

Fluorination typically enhances binding affinity to G-protein-coupled receptors (GPCRs) by reducing steric bulk and increasing electronegativity .

Biological Activity

Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, with the molecular formula C13H20FN, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological mechanisms, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a fluorophenyl group attached to a branched alkyl chain. This configuration enhances its interaction with biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the fluorophenyl group is crucial for enhancing binding affinity and specificity. This compound may modulate several biochemical pathways, contributing to its pharmacological effects.

1. Enzyme Interaction

Research indicates that this compound interacts with key enzymes involved in metabolic processes. For example, studies have shown that it can influence the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and disposition .

2. Receptor Modulation

This compound has been studied for its potential to modulate various receptors, including neurotransmitter receptors. Its structural properties allow it to act as an agonist or antagonist depending on the receptor type, suggesting potential applications in treating neurological disorders .

Study 1: P-Glycoprotein Interaction

In a study assessing drug interactions involving P-glycoprotein (P-gp), this compound demonstrated significant modulation of P-gp activity. This modulation is critical as P-gp is involved in the efflux of drugs from cells, affecting their bioavailability and therapeutic efficacy .

Study 2: Toxicity Assessment

A toxicity assessment highlighted that while this compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile. In vitro studies indicated low cytotoxicity levels at therapeutic concentrations, but further in vivo studies are required to confirm these findings .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-FluorophenethylamineFluorophenyl groupNeurotransmitter receptor modulation
1-(4-Fluorophenyl)-2-aminopropaneSimilar amine structureModerate enzyme interaction
This compoundUnique branched structure with fluorineHigh affinity for P-glycoprotein

Q & A

Q. What are the common synthetic routes for Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution . For example:

  • Reductive amination : Reacting 4-fluoroacetophenone derivatives with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH ~5–6) to form the secondary amine. Yields are optimized by controlling stoichiometry (1:1.2 ketone:amine) and using anhydrous solvents like methanol .
  • Nucleophilic substitution : Reacting 4-fluorobenzyl halides with 3-methylbutan-2-amine under basic conditions (e.g., K2CO3 in DMF at 80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
    Key optimization factors : Temperature control, inert atmosphere (N2/Ar), and catalyst selection (e.g., NaBH3CN vs. NaBH4).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • 1H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, doublets for para-fluorophenyl), methyl groups (δ 1.0–1.5 ppm), and amine protons (δ 2.5–3.0 ppm, broad singlet) .
    • 19F NMR : Single peak near δ -115 ppm (para-fluorine) .
  • Mass spectrometry (MS) : ESI+ mode shows [M+H]+ at m/z 224.2 (C13H19FN+). Fragmentation patterns include loss of ethylamine (-45 Da) .
  • HPLC : Use C18 column with acetonitrile/water (70:30) and 0.1% TFA; retention time ~8.2 min .

Advanced Research Questions

Q. How do structural modifications at the 3-methylbutan-2-yl or 4-fluorophenyl groups influence binding affinity to serotonin/dopamine transporters?

Methodological Answer:

  • Fluorine substitution : The 4-fluorophenyl group enhances π-π stacking with aromatic residues in transporter binding pockets (e.g., SERT). Removing fluorine reduces affinity by ~60% .
  • Branching at 3-methylbutan-2-yl : Bulky substituents (e.g., isopropyl) increase steric hindrance, lowering dopamine transporter (DAT) affinity. Linear chains (e.g., propyl) improve membrane permeability but reduce selectivity .
  • Experimental validation : Perform competitive binding assays using [3H]citalopram (SERT) and [3H]WIN 35,428 (DAT) in transfected HEK293 cells. Calculate IC50 values via nonlinear regression .

Q. What experimental strategies resolve contradictions in reported biological activities across in vitro assays?

Methodological Answer:

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 overexpressing human receptors) and buffer conditions (e.g., HEPES pH 7.4, 0.1% BSA) to minimize variability .
  • Purity verification : Confirm compound integrity via LC-MS before assays. Impurities >2% (e.g., oxidized byproducts) can skew EC50 values .
  • Control compounds : Include reference ligands (e.g., fluoxetine for SERT) to validate assay sensitivity. Replicate studies ≥3 times with blinded analysis .

Q. What challenges arise in synthesizing radiolabeled analogs (e.g., 18F or 14C) for receptor mapping?

Methodological Answer:

  • 18F labeling : Direct electrophilic fluorination risks side products. Alternative: Use nucleophilic [18F]fluoride with prosthetic groups (e.g., [18F]SFB) coupled to amine precursors. Purify via semi-preparative HPLC .
  • 14C labeling : Incorporate 14C at the ethylamine moiety via reductive amination with 14C-ethylamine. Challenges include low radiochemical yield (~15%) and stringent radiation safety protocols .
  • Pharmacological validation : Compare labeled/unlabeled analogs in binding assays to confirm retained activity (e.g., Ki within ±10%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine
Reactant of Route 2
Reactant of Route 2
Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.